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molecular formula C6H5BrO2S B186588 4-Bromo-5-methylthiophene-2-carboxylic acid CAS No. 29421-99-6

4-Bromo-5-methylthiophene-2-carboxylic acid

Cat. No. B186588
M. Wt: 221.07 g/mol
InChI Key: JUPQMRVILHTCOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08946278B2

Procedure details

A solution of bromine (725 uL, 14.1 mmol) in AcOH (2.8 mL) was added dropwise to 5-methyl-2-thiophenecarboxylic acid (2 g, 14.1 mmol) and FeCl3 (456 mg, 2.81 mmol) in AcOH (28 mL) at 25° C. After 5 h, the solution was poured onto ice and the precipitate was filtered and washed with water affording the title compound (3 g, quant.) as a yellow powder: LCMS (ES) m/z 222 (M+H)+.
Quantity
725 μL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
FeCl3
Quantity
456 mg
Type
reactant
Reaction Step One
Name
Quantity
2.8 mL
Type
solvent
Reaction Step One
Name
Quantity
28 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1]Br.[CH3:3][C:4]1[S:8][C:7]([C:9]([OH:11])=[O:10])=[CH:6][CH:5]=1>CC(O)=O>[Br:1][C:5]1[CH:6]=[C:7]([C:9]([OH:11])=[O:10])[S:8][C:4]=1[CH3:3]

Inputs

Step One
Name
Quantity
725 μL
Type
reactant
Smiles
BrBr
Name
Quantity
2 g
Type
reactant
Smiles
CC1=CC=C(S1)C(=O)O
Name
FeCl3
Quantity
456 mg
Type
reactant
Smiles
Name
Quantity
2.8 mL
Type
solvent
Smiles
CC(=O)O
Name
Quantity
28 mL
Type
solvent
Smiles
CC(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the solution was poured onto ice
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered
WASH
Type
WASH
Details
washed with water affording the title compound (3 g, quant.) as a yellow powder

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
BrC=1C=C(SC1C)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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